Windaus Ketone
CAS No.: 55812-80-1
VCID: VC21338981
Molecular Formula: C19H32O
Molecular Weight: 276.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Windaus Ketone, with the molecular formula C19H32O, is a significant organic compound used as an intermediate in the synthesis of Vitamin D derivatives. It is named after Adolf Windaus, a renowned chemist who contributed extensively to the field of sterol chemistry. This compound is particularly important in the context of vitamin D synthesis due to its structural similarity to key intermediates in the vitamin D biosynthesis pathway. Synthesis and ApplicationsWindaus Ketone is synthesized as part of the pathway to create vitamin D-active compounds. The synthesis involves several steps, starting from specific bicyclic compounds that are converted into Windaus Ketone and other related compounds . This compound is crucial in the preparation of Vitamin D derivatives, which are essential for maintaining bone health and calcium metabolism in the body . Synthesis Pathway Overview
Research Findings and SignificanceResearch on Windaus Ketone is closely tied to its role in vitamin D synthesis. Vitamin D is crucial for bone health, immune function, and the prevention of diseases like rickets and osteomalacia. The synthesis of Windaus Ketone and its conversion into vitamin D derivatives have been extensively studied to improve the efficiency and yield of these processes . Key Research Highlights
Safety Precautions
|
---|---|
CAS No. | 55812-80-1 |
Product Name | Windaus Ketone |
Molecular Formula | C19H32O |
Molecular Weight | 276.5 g/mol |
IUPAC Name | (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
Standard InChI | InChI=1S/C19H32O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-17H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,19+/m0/s1 |
Standard InChIKey | VJIOBQLKFJUZJB-IBOOZMTFSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C |
Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=O)C |
Appearance | Clear Colourless to Pale Yellow Oil |
Synonyms | Ergocalciferol Impurity 1; Vitamin D2 Impurity 1; (1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
PubChem Compound | 11065713 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume